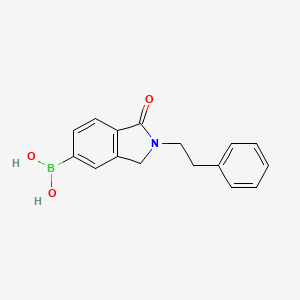

Boronic acid derivative 5

Description

Conceptual Framework of Organoboron Compounds in Modern Chemistry

Organoboron compounds, characterized by a carbon-boron bond, are a cornerstone of modern organic chemistry. univ-rennes.fr Boron's unique electronic structure, possessing a vacant p-orbital, renders these compounds as mild Lewis acids and versatile synthetic intermediates. vt.eduwiley-vch.de This electron-deficient nature allows them to readily interact with electron-rich species, facilitating a wide array of chemical transformations. acs.org Their utility spans from the construction of complex molecules, including natural products and pharmaceuticals, to applications in materials science and catalysis. univ-rennes.frresearchgate.net The versatility of the carbon-boron bond allows for its conversion into carbon-carbon, carbon-nitrogen, carbon-oxygen, and other carbon-heteroatom bonds, making organoboron compounds indispensable tools for synthetic chemists. univ-rennes.frmdpi.com

Distinction and Significance of Borinic Acids (R2B(OH)) and Their Chelated Derivatives within Organoboranes

Within the broad class of organoboranes, borinic acids (R2B(OH)) and their derivatives represent a significant, albeit less explored, subclass compared to their boronic acid counterparts (RB(OH)2). vt.edumdpi.com Borinic acids feature two organic substituents and one hydroxyl group attached to the boron atom, which enhances their Lewis acidity relative to boronic acids. mdpi.com This increased reactivity makes them valuable in specific applications, although it also contributes to their lower stability, particularly towards oxidation and protodeboronation. vt.edumdpi.com

A key feature of borinic acids is their propensity to form stable, four-coordinated chelate derivatives with bidentate ligands such as amino alcohols and diols. mdpi.com These chelated derivatives, often referred to as borinates, exhibit improved stability and have found significant use in various fields. The formation of these tetracoordinated boron species is a crucial strategy to modulate the reactivity and properties of the borinic acid core. mdpi.comnih.gov

Historical Trajectory and Current Relevance in Specialized Chemical Domains

The first synthesis of a boronic acid was reported in 1860 by Edward Frankland. wiley-vch.denih.gov However, it was the development of the Suzuki-Miyaura cross-coupling reaction in 1979 that catapulted organoboron compounds, particularly boronic acids, to the forefront of organic synthesis. vt.edu This reaction, which forms carbon-carbon bonds, has become one of the most important and widely used transformations in academic and industrial research. sigmaaldrich.com

While boronic acids have enjoyed widespread attention, the study of borinic acids and their derivatives has seen a more recent surge in interest. mdpi.com Initially considered mere intermediates or byproducts, their unique reactivity and properties are now being harnessed in specialized areas. Current research focuses on their application as catalysts, in materials science for the development of organic light-emitting diodes (OLEDs), and in medicinal chemistry. mdpi.comnih.govresearchgate.net The ability of chelated borinic acid derivatives to act as fluorescent emitters and sensors is also a burgeoning area of investigation. mdpi.com

Compound and Research Data

Below are interactive tables detailing research findings and compound information.

Structure

2D Structure

Properties

Molecular Formula |

C16H16BNO3 |

|---|---|

Molecular Weight |

281.1 g/mol |

IUPAC Name |

[1-oxo-2-(2-phenylethyl)-3H-isoindol-5-yl]boronic acid |

InChI |

InChI=1S/C16H16BNO3/c19-16-15-7-6-14(17(20)21)10-13(15)11-18(16)9-8-12-4-2-1-3-5-12/h1-7,10,20-21H,8-9,11H2 |

InChI Key |

OWKXCKRUGQYZKS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=O)N(C2)CCC3=CC=CC=C3)(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Borinic Acid Derivatives

Strategies for Formation of Two Carbon–Boron Bonds

The construction of two carbon-boron (C-B) bonds from a suitable boron source represents a direct and fundamental approach to synthesizing borinic acid derivatives. mdpi.com This strategy is advantageous as it often utilizes readily available and inexpensive borylating agents. mdpi.com However, a significant challenge associated with this method is the potential for over-reaction, leading to the formation of undesired byproducts such as boronic acids and triarylboranes, which can complicate purification processes. mdpi.com

Utilization of Borylating Agents and Organometallic Reagents

A primary method for the formation of two C-B bonds involves the reaction of a borylating agent with two equivalents of an organometallic reagent, typically an organolithium (RLi) or a Grignard reagent (RMgX). mdpi.com This nucleophilic addition to an electrophilic boron center is a straightforward route to symmetric diarylborinic acids. mdpi.com A variety of borylating agents can be employed in this transformation.

One of the most common classes of borylating agents is trialkoxyboranes, such as trimethoxyborane or triisopropoxyborane. The reaction proceeds via a stepwise addition of the organometallic reagent. The first equivalent adds to the trialkoxyborane to form a boronic ester intermediate after the elimination of a metal alkoxide. The second equivalent of the organometallic reagent then adds to this intermediate to furnish the desired borinic acid derivative. mdpi.com While effective for producing boronic acids with an excess of the borane (B79455), the synthesis of borinic acids is more complex and requires careful stoichiometric control to avoid the formation of triarylboranes. mdpi.com

Addition of Organometallic Species onto Trialkoxyboranes and Other Boranes

The addition of organometallic species to trialkoxyboranes is a well-established method for creating C-B bonds. mdpi.com For the synthesis of borinic acids, two equivalents of the organometallic reagent are necessary. mdpi.com The reaction tolerates a range of functional groups on the aromatic ring of the organometallic reagent, including methyl, aryl, and amino groups. mdpi.com

Besides trialkoxyboranes, other boron electrophiles such as borontrihalides (e.g., BBr3) and aminoboranes are also utilized. mdpi.comresearchgate.net For instance, diisopropylaminoborane (B2863991) has been shown to be an effective borylating agent for the synthesis of both symmetric and unsymmetrical borinic acid derivatives under non-cryogenic conditions, selectively yielding diarylborinic acids even with a slight excess of the aryl halide. researchgate.net This method can offer advantages in terms of product selectivity and purification. researchgate.net

Approaches Involving Formation of a Single Carbon–Boron Bond from Arylboron Reagents

An alternative strategy for the synthesis of borinic acid derivatives involves starting with an arylboron reagent, such as an arylboronic ester, and forming a single new C-B bond. mdpi.com This approach is particularly useful for the preparation of non-symmetrical borinic acids. The reaction involves the nucleophilic addition of an organometallic reagent (Ar'M) to an arylboronic ester (ArB(OR)2). mdpi.com

This method has demonstrated good functional group tolerance. For example, the aromatic rings on both the organometallic reagent and the boronic acid partner can be substituted with various groups. mdpi.com The addition of aryllithium reagents to heteroaromatic boronic esters has also been successfully demonstrated, yielding products like pyridine-substituted boron quinolates in good yields. mdpi.com

C–B Bond Cleavage Reactions in Triarylboranes

The cleavage of a carbon-boron bond in triarylboranes provides another synthetic route to borinic acids and their derivatives. mdpi.com This method is particularly relevant to the formation of four-coordinated borinic derivatives, which are noted for their luminescent properties and applications in optoelectronics. mdpi.com

One of the primary ways to achieve this is through the reaction of a triarylborane with a suitable bidentate ligand, such as an amino alcohol or a diamine. This reaction proceeds via a protodeboronation process, where one of the aryl groups is cleaved from the boron center, and the resulting diarylborinic acid is stabilized by coordination with the bidentate ligand to form a stable, four-coordinated derivative. mdpi.com An acid-catalyzed, metal-free C-B bond cleavage has also been reported as a novel method for forming new carbon-carbon bonds from boronic acids. nih.gov

Electrophilic Borylation Techniques

Electrophilic borylation represents a powerful, transition-metal-free method for the formation of C-B bonds directly on an aromatic ring. scispace.comrsc.org These reactions typically involve an electrophilic aromatic substitution (SEAr) mechanism. scispace.comrsc.org

Intermolecular Electrophilic Aromatic Substitution with Boron Reagents

In this approach, a strong boron electrophile attacks an electron-rich aromatic ring. To achieve this, the electrophilicity of the boron reagent needs to be enhanced relative to standard reagents like boron trihalides. core.ac.uk This can be accomplished by generating cationic boron species, often referred to as borenium cations. core.ac.uknih.gov

The intermolecular electrophilic borylation of arenes has been demonstrated, although it can be limited to arenes bearing a directing group. core.ac.uk The development of more potent boron electrophiles, which can be generated from stable precursors, is an active area of research to overcome the limitations of requiring harsh conditions and strictly inert atmospheres. chemrxiv.org For example, the unexpected formation of polycyclic borinic acids has been observed through a process initiated by an electrophilic borylation of an alkyne, followed by an intramolecular Friedel-Crafts-type reaction. mdpi.com

Intramolecular Electrophilic Aromatic Substitution with Aryl Boron Reagents

Intramolecular electrophilic aromatic substitution (SEAr) using aryl boron reagents represents a powerful, transition-metal-free strategy for creating cyclic borinic acid derivatives. rsc.orgrsc.org This method involves the cyclization of a molecule containing both an aryl group and a boron-based electrophile, leading to the formation of a new C–B bond and a cyclic structure. rsc.org The reaction is typically driven by the generation of a highly electrophilic boron species that can attack an electron-rich aromatic ring within the same molecule. rsc.org

Early examples of this transformation required high temperatures. For instance, the pyrolysis of a boroxine (B1236090) at 220 °C was used to generate a borinate derivative, albeit in moderate yields. beilstein-journals.org Modern methodologies have improved upon these conditions, though the fundamental principle of intramolecular electrophilic attack remains central. The regioselectivity of the cyclization is governed by standard electrophilic aromatic substitution principles, influenced by the electronic and steric properties of substituents on the aromatic ring. beilstein-journals.org

The general mechanism for this transformation can involve different pathways, including direct electrophilic aromatic substitution by a boron halide (B-X) electrophile or a σ-bond metathesis-mediated process with boron hydride (B-H) or boron alkyl/aryl (B-R) electrophiles. rsc.orgrsc.org

Table 1: Examples of Intramolecular Electrophilic Aromatic Substitution

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Boroxine derivative | Pyrolysis at 220 °C, then ethanolamine | Borinate derivative | 49 | beilstein-journals.org |

| 2-(Dichloroboryl)biphenyl | Heat | 5-Chloro-5,6-dihydrodibenz[c,e] beilstein-journals.orgbohrium.comazaborine | Not specified | rsc.org |

| N-Aryl aminodichloroborane | AlCl3, heat | Tricyclic borazine (B1220974) derivative | Not specified | rsc.org |

Electrophilic Borylation with N-Heterocyclic Carbene Borenium Species for Cyclic Derivatives

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for stabilizing highly reactive species, including borenium cations. Three-coordinate NHC-borenium cations are potent electrophiles that can be generated from stable NHC-borane precursors by treatment with a strong acid. beilstein-journals.org This high electrophilicity enables them to participate in challenging C–H activation and borylation reactions under mild conditions. nsf.gov

A notable application of this chemistry is the synthesis of cyclic borinic acids. The process typically involves the generation of an NHC-borenium ion, which then undergoes a sequential and regioselective hydroboration of an alkene followed by an intramolecular C–H borylation of a nearby aromatic ring. beilstein-journals.org This cascade reaction allows for the construction of complex boron-containing heterocycles from relatively simple starting materials at room temperature. nsf.gov The mild conditions are a significant advantage, stemming from the ability of weakly stabilized borenium cations to readily undergo intramolecular C–H borylation. nsf.gov

Table 2: Synthesis of Cyclic Borinic Acids via NHC-Borenium Species

| NHC-Borane Precursor | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |

| 1,3-Diisopropylimidazol-2-ylidene borane | HNTf2, then substituted styrene | Cyclic NHC-borane intermediate | Not specified | beilstein-journals.org |

| NHC-borane | Hydride abstraction | NHC-borenium cation | Not specified | nsf.gov |

| NHC-borenium cation | Intramolecular dehydrogenative borylation | Cyclic borinic acid derivative | Not specified | nsf.gov |

Ligand-Promoted Synthetic Pathways to Boron(III) Complexes

The synthesis of four-coordinate boron(III) complexes, which are valuable as luminescent materials and sensors, can be achieved through ligand-promoted pathways. bohrium.comwikipedia.org These methods often involve the reaction of a boronic acid or its derivative with a bidentate ligand, which promotes the formation of a stable, chelated boron complex. bohrium.com

One innovative, metal-free, one-pot synthesis involves the reaction of boronic acids with N,O-, N,N-, or O,O-bidentate ligands. bohrium.com Mechanistic studies suggest that the reaction proceeds through a boronic anhydride (B1165640) intermediate, leading to the formation of a tetrahedral boron "ate" complex. This complex facilitates the transfer of an organic group to an adjacent sp²-hybridized boron atom, resulting in the desired four-coordinate complex. bohrium.com This method avoids the use of sensitive organometallic reagents like diarylborinic acids or triarylboranes. bohrium.com

Another approach involves the reaction of potassium aryltrifluoroborates with acylated 8-aminoquinolines in the presence of p-tosyl chloride and manganese. This transformation has been shown to be effective for a range of substrates, affording diarylboron complexes in high yields (76-95%). beilstein-journals.orgorganic-chemistry.org

Table 3: Examples of Ligand-Promoted Synthesis of Boron(III) Complexes

| Boron Source | Ligand | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Arylboronic acid | N,O-bidentate ligand | One-pot, metal-free | Four-coordinate organoboron complex | Not specified | bohrium.com |

| Potassium aryltrifluoroborates | Acylated 8-aminoquinolines | p-Tosyl chloride, Mn, Na₂CO₃ | Aminoquinolate diarylboron complex | 76-95 | beilstein-journals.orgorganic-chemistry.org |

| Triphenylboron | N-(quinolin-8-yl)acetamide | - | N,N'-chelate tetracoordinated organoboron | 43 | organic-chemistry.org |

Catalytic Borylation Strategies

Catalytic methods for the formation of C–B bonds have become indispensable in modern organic synthesis due to their efficiency, functional group tolerance, and ability to utilize readily available starting materials.

Catalytic Borylation of Halides using Non-Noble Metals (e.g., Mg, Zn, Cu, Fe, Bi)

The use of earth-abundant and less toxic non-noble metals as catalysts for borylation reactions is a significant area of research, offering a more sustainable alternative to precious metal catalysts. nih.gov Metals such as copper, iron, and zinc have been shown to effectively catalyze the borylation of halides. nih.govnih.gov

For example, copper-catalyzed decarboxylative borylation of carboxylic acids (via their redox-active esters) provides a simple and inexpensive route to boronic esters. acs.org This method is operationally simple and rapid. acs.org Iron-based catalysts have been developed for the borylation of unactivated alkyl halides, proceeding through a radical pathway and showing good functional group compatibility. researchgate.net Nickel, another first-row transition metal, has also been successfully employed for the borylation of aryl and heteroaryl halides and pseudohalides at room temperature using tetrahydroxydiboron (B82485) [B₂(OH)₄]. researchgate.net

Table 4: Non-Noble Metal-Catalyzed Borylation of Halides

| Metal Catalyst | Substrate | Borylating Agent | Conditions | Product | Yield (%) | Reference |

| Cu(acac)₂ | Redox-active ester of a carboxylic acid | B₂pin₂ | LiOH·H₂O, MgCl₂, rt, 10 min | Alkylboronic ester | up to 99 | acs.org |

| Iron-bis(amide) | Alkyl bromide/chloride | B₂neop₂ | Base, 75 °C | Alkylboronic ester | up to 85 | researchgate.net |

| NiCl₂(dppp)/PPh₃ | Aryl halide/pseudohalide | B₂(OH)₄ | DIPEA, ethanol, rt | Arylboronic acid | up to 92 | researchgate.net |

| (IPr)Cu-FeCp(CO)₂ | Arene | B₂pin₂ | Photochemical, 5 mol% catalyst | Arylboronate | Not specified | nih.gov |

Palladium-Catalyzed Borylation of Aldehydes and Halides

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application in borylation reactions is well-established. The Miyaura-Ishiyama borylation, which is the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, is a highly efficient method for synthesizing arylboronates. beilstein-journals.orgresearchgate.net This reaction is valued for its mild conditions and broad functional group tolerance. researchgate.netnih.gov Recent advancements include the development of solid-state mechanochemical protocols that are solvent-free and can be performed in air. beilstein-journals.org

Palladium catalysis also enables the borylation of aldehydes. For instance, a cascade reaction involving palladium-catalyzed aerobic oxidative carbocyclization-borylation of bisallenes can generate an allylboron intermediate that is then trapped by an aldehyde to form triene alcohols with high diastereoselectivity. scispace.com Another approach involves the palladium-catalyzed allylic C-H borylation of allyl ethers, which, in sequence with a chiral phosphoric acid-catalyzed reaction, allows for the asymmetric carbonyl allylation of aldehydes. sciengine.com

Table 5: Palladium-Catalyzed Borylation Reactions

| Substrate | Borylating Agent | Catalyst System | Product Type | Yield (%) | Reference |

| Aryl Halide | Bis(pinacolato)diboron (B₂pin₂) | Pd(dba)₂/XPhos | Arylboronate | High | beilstein-journals.org |

| Aryl Chloride | Tetrahydroxydiboron (B₂(OH)₄) | Pd catalyst | Arylboronic acid | Very good | organic-chemistry.org |

| Bisallene/Aldehyde | B₂pin₂ | Pd(II)/O₂ | Triene alcohol | Good | scispace.com |

| Allyl Ether/Aldehyde | - | Pd catalyst / Chiral Phosphoric Acid | Homoallylic vicinal anti-diol | High | sciengine.com |

| Aryl Anhydride | B₂pin₂ | Pd(OAc)₂/dppb | Arylboronate ester | up to 99 | nsf.gov |

Direct Borylation via Transition Metal-Catalyzed Aromatic C–H Functionalization

Direct C–H borylation is an atom-economical method that avoids the need for pre-functionalized starting materials like halides or triflates. wikipedia.org This approach involves the direct conversion of a C–H bond into a C–B bond, typically catalyzed by a transition metal complex. wikipedia.org Iridium-based catalysts, particularly those developed by Hartwig, Ishiyama, and Miyaura, are highly effective for the direct borylation of aromatic and heteroaromatic compounds. nih.gov

The regioselectivity of iridium-catalyzed aromatic C–H borylation is often governed by steric factors, leading to borylation at the least hindered position. wikipedia.orgnih.gov This is in contrast to classical electrophilic aromatic substitution, which is electronically controlled. This complementary selectivity is highly valuable for the synthesis of diversely substituted aromatic compounds. nih.gov

Palladium has also been employed for directed C–H borylation, where a directing group on the substrate guides the catalyst to a specific C–H bond, often at the meta or ortho position. rsc.orgnih.gov For example, masked aromatic aldehydes can undergo palladium-catalyzed meta-C–H functionalization in the presence of a suitable directing group and ligand. nih.gov

Table 6: Direct C–H Borylation via Transition Metal Catalysis

| Catalyst System | Substrate Type | Regioselectivity | Product | Reference |

| [Ir(COD)(OMe)]₂/dtbpy | Aromatic compounds | Steric control (least hindered C-H) | Arylboronate | wikipedia.orgnih.gov |

| Iridium catalyst | Heteroarenes (furans, pyrroles) | Electronic control (alpha to heteroatom) | Heteroarylboronate | wikipedia.org |

| Palladium catalyst | Masked aromatic aldehydes | meta to the directing group | meta-borylated arene | nih.gov |

| Rhodium/Iridium catalysts | Aliphatic C-H bonds | Site-selective | Alkylboronate | rsc.org |

Compound Name Reference Table

| Abbreviation/Name | Full Chemical Name |

| B₂pin₂ | Bis(pinacolato)diboron |

| B₂neop₂ | Bis(neopentylglycolato)diboron |

| B₂(OH)₄ | Tetrahydroxydiboron |

| HNTf₂ | Bis(trifluoromethane)sulfonimide |

| NHC | N-Heterocyclic Carbene |

| dba | Dibenzylideneacetone |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |

| dppb | 1,4-Bis(diphenylphosphino)butane |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |

| dppf | 1,1'-Bis(diphenylphosphino)ferrocene |

| dtbpy | 4,4'-Di-tert-butyl-2,2'-bipyridine |

| COD | 1,5-Cyclooctadiene |

| DIPEA | N,N-Diisopropylethylamine |

| acac | Acetylacetonate |

Regioselective Hydroboration and C–H Borylation Sequences

The synthesis of borinic acid derivatives often relies on the precise introduction of boron moieties into organic molecules. Regioselective hydroboration and C–H borylation are powerful techniques that enable this transformation with high control over the position of the newly formed carbon-boron bond.

A sequential approach combining regioselective hydroboration of alkenes with subsequent C–H borylation of an aromatic scaffold has been developed for the synthesis of cyclic borinic acids. mdpi.com This pathway proceeds through a cyclic NHC-borane intermediate, which, after oxidative dehydrogenation and workup, yields the target borinic acids. mdpi.com The ability to control the regioselectivity of both the hydroboration and the C–H borylation steps is crucial for the success of this strategy.

In the realm of catalytic asymmetric hydroboration (CAHB), modest structural changes to chiral ligands can lead to a switch in both regioselectivity and enantioselectivity. nih.gov For instance, the rhodium-catalyzed hydroboration of β-aryl methylidene substrates with pinacolborane (pinBH) can be directed to yield either primary or tertiary boronic esters depending on the specific TADDOL-derived phosphite (B83602) ligand used. nih.gov This ligand-controlled regiodivergence provides access to different chiral boronic ester isomers from the same starting material. nih.gov

Furthermore, the borylation of aliphatic C–H bonds in substrates like alkylamines and alkyl ethers has been shown to exhibit high regioselectivity for the terminal C–H bond at the position beta to the heteroatom (nitrogen or oxygen). acs.org Computational and experimental studies reveal that this preference is the result of a combination of stabilizing Lewis acid-base interactions and weak C–H···O hydrogen bonds in the transition state, which overcomes typical steric repulsions. acs.org The resulting aminoalkyl and alkoxyalkyl boronate esters are versatile intermediates that can be used in subsequent reactions. acs.org

Table 1: Examples of Regioselective Borylation Strategies

| Reaction Type | Substrate Type | Key Reagent/Catalyst | Selectivity | Product Type | Reference |

|---|---|---|---|---|---|

| Hydroboration/C–H Borylation | Alkenes with aromatic scaffold | NHC-borenium | Regioselective | Cyclic borinic acids | mdpi.com |

| Asymmetric Hydroboration | β-aryl methylidenes | Rhodium/TADDOL-phosphite | Regio- and enantioselective | Chiral primary or tertiary boronic esters | nih.gov |

| C–H Borylation | Alkylamines, Alkyl ethers | Iridium catalyst | β-position to heteroatom | Primary aminoalkyl/alkoxyalkyl boronate esters | acs.org |

Metal-Free Directed C–H Borylation Approaches

Driven by the need for more sustainable and cost-effective synthetic methods, metal-free C–H borylation has emerged as a significant area of research. These approaches avoid the use of expensive and potentially toxic transition metal catalysts.

One prominent metal-free strategy involves the use of boron trihalides, such as boron tribromide (BBr₃), to achieve directed C–H borylation. nih.govresearchgate.net For example, a highly efficient system for the site-selective C–H borylation of pyrroles uses only BBr₃, directed by a pivaloyl group, to form diverse C2-borylated pyrroles. researchgate.net Similarly, the ortho-C–H borylation of 2-pyrimidylaniline derivatives can be accomplished without a metal catalyst, proceeding through an electrophilic aromatic substitution pathway. nih.gov The reactivity in these systems is influenced by the electron density of the arene; anilines with electron-donating groups show higher product yields. nih.gov

Beyond boron halides, photo-induced methods offer another avenue for metal-free borylation. A protocol has been described for the borylation of unactivated C(sp³)–H bonds distal to an O-oxalate hydroxamic ester functionality. rsc.orgrsc.org This reaction requires only the substrate and bis(catecholato)diboron (B79384) (B₂cat₂) under light irradiation to proceed, enabling the late-stage functionalization of complex molecules. rsc.orgrsc.org The mechanism involves the generation of carbon-based radicals via hydrogen atom transfer (HAT). rsc.orgrsc.org

These metal-free methods represent a powerful alternative to traditional transition-metal-catalyzed reactions, offering high regioselectivity governed by directing groups and electronic effects. nih.govresearchgate.net

Table 2: Selected Metal-Free Directed C–H Borylation Methods

| Directing Group/Precursor | Borylating Agent | Substrate | Key Conditions | Reference |

|---|---|---|---|---|

| Pivaloyl group | BBr₃ | Pyrroles | Metal-free | researchgate.net |

| Pyrimidine group | BBr₃ | 2-Pyrimidylanilines | Metal-free | nih.gov |

| O-oxalate hydroxamic ester | Bis(catecholato)diboron | Alkanes | Photo-induced | rsc.orgrsc.org |

Multi-Component Reactions in Borinic Acid Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly efficient tools for building molecular complexity. They have been successfully applied to the synthesis of various boronic acid derivatives.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry and has been effectively utilized as a key step in the synthesis of β-amido boronic acids. mdpi.comresearchgate.net These reactions allow for significant structural diversity by varying the four components: an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. mdpi.com

In a typical application, an enantiopure β-amino boronic acid ester serves as the amine component. mdpi.comresearchgate.net When combined with a carbonyl (like formaldehyde), a carboxylic acid, and an isocyanide, the Ugi-4CR provides access to a library of boron-enriched peptidomimetics. mdpi.comresearchgate.net The reaction has been shown to be reliable when β-substituted β-amino boronic esters are used, leading to the efficient synthesis of unprecedented peptidomimetics and heteroatom-rich, boron-containing small molecules. researchgate.net The scope has been explored by successfully employing various aliphatic and aromatic carboxylic acids and isocyanides. nih.gov

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a versatile three-component reaction that couples a boronic acid, an amine, and a carbonyl compound to generate highly functionalized α-amino acids and their derivatives. organic-chemistry.orgnih.govwikipedia.orgmdpi.com A key advantage of the Petasis reaction is its broad substrate scope and tolerance for a variety of functional groups, often proceeding without a catalyst under mild conditions. wikipedia.orgmdpi.com

The reaction is particularly valuable for synthesizing unnatural α-amino acids in a single step, for instance, by reacting an amine, glyoxylic acid, and an aryl- or vinylboronic acid. organic-chemistry.org This process avoids the toxic byproducts associated with methods like the Strecker synthesis. organic-chemistry.org When a chiral amine or a chiral α-hydroxy aldehyde is used, the Petasis reaction can proceed with a high degree of stereocontrol, yielding products as single diastereomers. nih.govwikipedia.org For example, the reaction involving enantiopure α-hydroxy aldehydes produces anti β-amino alcohols with high selectivity. nih.gov The development of catalyst-controlled diastereoselective Petasis reactions has further expanded its utility, enabling the synthesis of both syn and anti β-amino alcohols. nih.gov

Protecting Group Chemistry in Borinic Acid Derivative Synthesis

The boron atom in boronic acids is highly electrophilic, which can lead to undesired side reactions or decomposition, such as the formation of trimeric boroxines. chem-station.comnih.gov To circumvent these issues, the boronic acid moiety is often protected, most commonly as a boronic ester. chem-station.com

The pinacol (B44631) ester is arguably the most popular protecting group for boronic acids due to its stability to many reaction conditions, including column chromatography. chem-station.com However, this stability can make its removal challenging. chem-station.com

Direct hydrolysis of pinacol boronate esters to liberate the free boronic acid is often difficult and may require harsh acidic conditions. chem-station.comresearchgate.net The formation of the pinacol ester is a reversible process, which can complicate the hydrolytic cleavage, often necessitating additional steps to remove or destroy the pinacol byproduct, for instance, by using sodium periodate. researchgate.netresearchgate.net

To address these difficulties, milder, two-step deprotection protocols have been developed. One successful method involves the transesterification of the alkylpinacolyl boronate ester with diethanolamine (B148213) (DEA) to form a stable boron-DEA adduct. nih.gov This adduct can then be easily hydrolyzed under mild acidic conditions to yield the desired boronic acid. nih.gov Another efficient two-step procedure involves converting the pinacol ester into a stable, crystalline potassium organotrifluoroborate salt by reacting it with potassium hydrogen fluoride. researchgate.net Subsequent hydrolysis of the trifluoroborate salt with a base or under other mild conditions affords the organoboronic acid in high yield. researchgate.net These multi-step deprotection strategies are often superior in terms of yield and ease of purification compared to direct hydrolysis. researchgate.netnih.gov

Role of Trifluoroborates as Protecting Groups

In the realm of multi-step organic synthesis, the protection of reactive functional groups is a cornerstone strategy, enabling chemists to perform transformations on one part of a molecule without affecting another. While the concept of protecting groups is well-developed for many functionalities, their application to organoboron compounds, particularly borinic acids, has been a subject of continuous development. Organotrifluoroborates have emerged as a highly effective protecting group for boronic acids, and this concept extends to their borinic acid counterparts in the form of diaryldifluoroborinates. scielo.brorganic-chemistry.org

Borinic acids (R₂BOH) are structurally distinct from boronic acids (RB(OH)₂), possessing two carbon-boron bonds, which imparts them with unique reactivity. nih.gov However, this reactivity can also be a liability, as they are often more sensitive than boronic acids. The conversion of a borinic acid to its corresponding diaryldifluoroborinate salt (e.g., potassium diaryldifluoroborinate, K[R₂BF₂]) offers a practical solution to this challenge. These trifluoroborate derivatives are tetracoordinate boron species, a structural feature that confers enhanced stability. researchgate.net

Potassium diaryldifluoroborinates are notably more stable than their parent diarylborinic acids. researchgate.net They are typically crystalline solids that are stable to air and moisture, making them easy to handle, store, and accurately dispense for reactions. researchgate.netorganic-chemistry.org This contrasts sharply with many borinic acids, which can be prone to decomposition. The increased stability of the diaryldifluoroborinate allows it to be carried through various synthetic steps where a free borinic acid would not survive. When needed for a subsequent reaction, the borinic acid can be regenerated in situ under specific conditions, often during the cross-coupling reaction itself. nih.gov

The utility of potassium diaryldifluoroborinates as a protected form of borinic acids is prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Research has shown that potassium diaryldifluoroborinates exhibit reactivity comparable to the corresponding diarylborinic acids in these transformations. researchgate.net This allows for their direct use as coupling partners without the need for a separate deprotection step, as the active borinic acid is believed to be generated under the reaction conditions.

Detailed Research Findings

A study on the palladium-catalyzed Suzuki-Miyaura coupling of N-tosyl aryltriazenes with diarylborinic acids and their corresponding potassium diaryldifluoroborinates has provided valuable insights into the efficacy of these protected borinic acid derivatives. researchgate.net The research demonstrated that potassium diaryldifluoroborinates are excellent coupling partners for the synthesis of biaryls.

The optimal conditions for the coupling of an aryltriazene with potassium diphenyl-difluoroborinate were found to involve a palladium catalyst, such as PdCl₂(PPh₃)₂, in a dioxane/water solvent system. The reaction proceeds efficiently in the presence of a weak base. One of the significant findings was that both aryl groups on the diaryldifluoroborinate could be transferred, maximizing atom economy. researchgate.net

The scope of the reaction was explored with various substituted aryltriazenes, showcasing the functional group tolerance of the method. The results indicated that aryltriazenes bearing electron-withdrawing groups tended to provide higher yields. This is attributed to the electronic effects influencing the reactivity of the triazene (B1217601) coupling partner.

The following interactive table summarizes the yields obtained for the Suzuki-Miyaura coupling of various N-tosyl aryltriazenes with a representative diaryldifluoroborinate, potassium diphenyl-difluoroborinate.

| Entry | Aryltriazene Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Acetyl | 4-Acetylbiphenyl | 85 |

| 2 | 4-Cyano | 4-Cyanobiphenyl | 88 |

| 3 | 4-Nitro | 4-Nitrobiphenyl | 90 |

| 4 | 4-Trifluoromethyl | 4-(Trifluoromethyl)biphenyl | 82 |

| 5 | 4-Chloro | 4-Chlorobiphenyl | 75 |

| 6 | 4-Methoxy | 4-Methoxybiphenyl | 65 |

| 7 | 3-Acetyl | 3-Acetylbiphenyl | 80 |

These findings underscore the role of potassium diaryldifluoroborinates not just as stable surrogates for borinic acids, but as highly effective reagents in their own right for the construction of complex organic molecules. Their ease of handling, stability, and comparable reactivity make them a valuable tool in advanced synthetic methodologies. researchgate.net

Mechanistic Investigations of Borinic Acid Derivative Reactivity

Lewis Acidity and Coordination Chemistry of Boron Centers

Boronic acids are characterized as Lewis acids owing to the electron-deficient, vacant p-orbital on the boron atom. rsc.orgnih.gov This vacancy allows the boron center to readily accept a pair of electrons from Lewis bases, such as oxygen or nitrogen nucleophiles. rsc.org This interaction leads to a change in the boron's hybridization from a neutral, trigonal planar sp² state to an anionic, tetrahedral sp³ state. rsc.orgacs.orgresearchgate.net

In aqueous solutions, boronic acids exist in equilibrium with their corresponding anionic boronate forms. nih.gov The pKa of a typical boronic acid is around 9, but upon forming tetrahedral complexes, the pKa can shift to approximately 7. wikipedia.org The stability of both the boronic acid and its boronate form can be influenced by factors such as polar-π interactions with adjacent aromatic rings and solvation effects. nih.govkuleuven.be The boronate anion, often a tri-hydroxyborate, features a tetrahedral boron center, a structure that was first elucidated in 1959. mdpi.com The negative charge in these anions is shared among the three oxygen atoms, making them attractive as potential tridentate ligands in coordination chemistry. mdpi.com

| Property | Description | Typical Values |

| Hybridization | The boron atom transitions between sp² (trigonal planar) and sp³ (tetrahedral) states. rsc.orgacs.org | - |

| pKa (Acid) | Acidity of the boronic acid R-B(OH)₂. | ~8.9 for Phenylboronic acid, ~10.4 for methylboronic acid. mdpi.com |

| pKa (Complex) | Acidity of the tetrahedral boronate complex. | ~7 wikipedia.org |

| Coordination | Forms coordinate covalent bonds with Lewis bases (e.g., O, N nucleophiles). rsc.org | - |

Formation of Reversible Covalent Complexes with Lewis Bases

A defining characteristic of boronic acids is their capacity to form reversible covalent complexes with molecules containing Lewis base donors, particularly those with vicinal (1,2) or sometimes (1,3) diol functionalities like sugars, or with amino acids and hydroxamic acids. wikipedia.orgacs.org This reversible bond formation is rapid in aqueous solutions and forms the basis for their use in molecular recognition, sensing, and self-assembling systems. wikipedia.orgresearchgate.netnih.govbath.ac.uk

The interaction with diols results in the formation of cyclic boronate esters, which can be five, six, or seven-membered rings. acs.orgnih.govbath.ac.uk This esterification process is a dynamic covalent reaction, meaning the B-O covalent bonds, while stable, can be broken and reformed under specific conditions or external stimuli. acs.orgresearchgate.netnih.gov The formation of these esters is often enhanced by the presence of a nearby Lewis base, such as a tertiary amine, which can stabilize the resulting complex. acs.orgnih.govbath.ac.uk Similarly, boronic acids can coordinate with nitrogen-based Lewis bases to form reversible B-N bonds, a property exploited in the design of stable imines and self-assembled nanostructures. rsc.org

| Interacting Moiety | Resulting Complex | Key Features |

| Diols (1,2-, 1,3-, 1,4-) | Cyclic Boronate Esters acs.orgnih.gov | Reversible covalent B-O bonds; forms 5, 6, or 7-membered rings. acs.orgnih.govbath.ac.uk |

| Amino Acids | Boronate Complexes wikipedia.org | Reversible covalent bonding. wikipedia.org |

| Hydroxamic Acids | Boronate Complexes wikipedia.org | Reversible covalent bonding. wikipedia.org |

| Amines | B-N Dative Bonds rsc.org | Intramolecular coordination can enhance stability. rsc.org |

Transmetalation Processes in Organoboron Chemistry

Transmetalation is a fundamental step in many catalytic reactions involving organoboron compounds, most notably the Suzuki-Miyaura cross-coupling reaction. rsc.orgresearchgate.net This process involves the transfer of an organic group (e.g., aryl or alkenyl) from the boron atom to a transition metal, forming a new metal-carbon bond. rsc.orgresearchgate.net

In the context of the Suzuki-Miyaura reaction, the transmetalation step is a key part of the catalytic cycle, enabling the formation of a C(sp²)-C(sp²) bond. rsc.org The exact mechanism of this step has been a subject of extensive study and debate. nih.gov Two primary pathways are generally considered:

The Boronate Pathway (Path A): The boronic acid first reacts with a base (like OH⁻) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻). This boronate then attacks the palladium(II) halide complex. nih.govresearchgate.net

The Oxo-Palladium Pathway (Path B): The palladium(II) halide complex undergoes ligand exchange with the base to form a palladium(II) hydroxo complex. This more nucleophilic palladium species then reacts directly with the neutral boronic acid. nih.govresearchgate.net

Kinetic studies suggest that for reactions conducted with weak bases in aqueous environments, the reaction between a palladium hydroxo complex and the neutral boronic acid (Path B) is significantly faster and is the dominant pathway for transmetalation. nih.govacs.org The formation of a pre-transmetalation intermediate containing a crucial B-O-Pd linkage has been hypothesized and, in some cases, identified, providing insight into the transfer of the organic group from boron to palladium. illinois.eduprinceton.edu

While palladium is the most common metal used in cross-coupling reactions with boronic acids, transmetalation can also occur with a variety of other late transition metals. rsc.orgresearchgate.net These processes are relevant to the mechanisms of catalytic reactions catalyzed by these metals. For instance, the reaction of arylboronic acids with Rhodium(I)-OH complexes is a key step in rhodium-catalyzed addition reactions. rsc.orgresearchgate.net Similarly, transmetalation has been studied with complexes of Iron(II), Cobalt(I), Platinum(II), and Gold(I)/Gold(III), expanding the utility of boronic acids in the synthesis of diverse aromatic and π-conjugated materials. rsc.orgresearchgate.net However, in some systems, such as with certain cobalt complexes, boronic acids themselves may not be the optimal nucleophiles for transmetalation, with boronic esters showing different reactivity. acs.org

Mechanisms of Boronate Ester Formation and Dissociation

The formation of boronate esters from boronic acids and diols is a reversible equilibrium process. acs.org In an aqueous environment, the mechanism is influenced by pH. The boronic acid exists in equilibrium between its neutral trigonal (sp²) form and an anionic tetrahedral (sp³) boronate form. acs.org The diol can react with either of these species.

Kinetic studies have shown that the dominant pathway often involves the nucleophilic addition of the diol to the neutral, trigonal form of the boronic acid. nih.gov The presence of certain functional groups on the boronic acid, such as an ortho-aminomethyl group, can affect both the thermodynamics and kinetics of ester formation. nih.govnih.gov This group can lower the pKa of the boronic acid, facilitating diol binding at neutral pH, and can act as a general acid-catalyst to facilitate the departure of leaving groups during the reaction. nih.govresearchgate.net The dissociation, or hydrolysis, of the boronate ester is also a critical part of its dynamic nature, allowing for the reversibility that is key to many of its applications. acs.org The stability of the ester is influenced by factors such as the structure of the diol and the pH of the medium. acs.org

Proposed Reaction Pathways and Intermediates in Catalytic Cycles

In catalytic processes like the Suzuki-Miyaura reaction, the boronic acid derivative enters a cycle that typically involves several key steps and intermediates. rsc.org Following the oxidative addition of an organic halide to a Pd(0) catalyst to form a Pd(II) complex, the crucial transmetalation step occurs. researchgate.net

As discussed, the transmetalation intermediate is believed to involve a B-O-Pd linkage, formed from the reaction of a Pd-OH complex with the boronic acid. acs.orgprinceton.edu After the organic group is transferred to the palladium, the resulting diorganopalladium(II) complex undergoes reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov

In other catalytic applications, such as boron-catalyzed direct amidation, proposed mechanisms may involve different intermediates. For instance, instead of a simple monomeric acyloxyboron intermediate, pathways involving dimeric B-O-B or B-N-R-B motifs have been proposed. nih.gov These dimeric structures are thought to activate the carboxylic acid while simultaneously positioning the amine nucleophile for attack. nih.gov These examples highlight that the specific reaction pathways and key intermediates are highly dependent on the nature of the catalytic transformation. nih.govrsc.org

Stereoelectronic Effects Governing Reactivity and Stability

Stereoelectronic effects, which encompass the influence of orbital overlap on the three-dimensional structure and reactivity of molecules, play a pivotal role in the chemistry of boronic acid derivatives. These effects are fundamental to understanding the stability of these compounds, particularly their resistance to oxidative and protodeboronation pathways, which are common degradation routes.

Boronic acids are susceptible to metabolic instability, undergoing rapid oxidative deboronation in the presence of reactive oxygen species and slower protodeboronation in aqueous solutions digitellinc.com. The stability of the boron center is intimately linked to the electronic environment. For instance, the formation of stable intramolecular esters, such as in the benzoxaborole scaffold, can modulate the reactivity of the boronic acid without the need for bulky external protecting groups digitellinc.com.

Computational analyses have revealed that resistance to oxidation is enhanced by diminishing electron donation to the p-orbital of the boron atom that develops during the rate-limiting step of the oxidation reaction digitellinc.com. This principle has been demonstrated in studies comparing phenylboronic acid and its derivatives. Cyclic esters show a modest increase in oxidative stability, while boralactones exhibit a dramatic enhancement digitellinc.com. This increased stability in boralactones also translates to improved resistance against protodeboronation digitellinc.com.

The interplay of stereoelectronic factors is also evident in the reactivity of boron-ate complexes. The nucleophilicity of these complexes is dependent on the electronic properties of the aryl ring, the nature of the diol attached to the boron atom, and the substitution at the sp³ carbon acs.org. For example, a neopentyl glycol derived boronate is significantly more reactive than its pinacol (B44631) counterpart acs.org. Furthermore, the electronic nature of the aryl group has a profound impact, with an electron-rich phenyl group leading to a 100-fold increase in reactivity compared to an electron-deficient (m-CF₃)₂C₆H₃ group acs.org.

| Derivative Type | Effect on Oxidative Stability | Governing Stereoelectronic Factor |

|---|---|---|

| Cyclic Esters | Modest Enhancement | Partial reduction of electron donation to boron's p-orbital. |

| Boralactones | Dramatic Enhancement | Significant reduction of electron donation to boron's p-orbital in the transition state. digitellinc.com |

Self-Catalysis by Ortho-Substituted Boronic Acid Moieties

Certain ortho-substituted boronic acids can exhibit self-catalysis, where the substituent in the ortho position actively participates in the reaction mechanism, leading to enhanced reactivity. This phenomenon is particularly notable in reactions such as amide formation.

For instance, ortho-halophenylboronic acids, especially iodo derivatives, have been shown to be efficient catalysts for the amidation of carboxylic acids at room temperature nih.gov. The catalytic enhancement is thought to arise from a hydrogen bond involving the iodo substituent in the key transition state nih.gov. Similarly, ortho-dialkylaminomethyl-substituted arylboronic acids demonstrate increased efficacy in promoting the intramolecular condensation of vicinal dicarboxylic acids to form anhydrides nih.gov. This is attributed to a cooperative mechanism where the boronic acid acts as a Lewis acid to activate one carboxylic acid, while the ortho-amino group functions as a Brønsted base to activate the other nih.gov.

The intramolecular coordination of an ortho-substituent can also modulate the Lewis acidity of the boron center. For example, an ortho-imidazolyl group can coordinate to the boronic acid, forming a zwitterionic complex that influences its catalytic activity nih.gov. This internal coordination can be strategically employed, for instance, in the site-selective esterification of polyols, where the formation of a boronic ester with a diol acts as an in situ protecting group nih.gov.

| Ortho-Substituent | Catalyzed Reaction | Proposed Mechanistic Role of Substituent |

|---|---|---|

| Iodo | Amide formation | Hydrogen bonding in the transition state. nih.gov |

| Dialkylaminomethyl | Anhydride (B1165640) formation | Acts as a Brønsted base in a bifunctional catalytic cycle. nih.gov |

| Imidazolyl | Modulation of Lewis acidity | Intramolecular coordination to the boron center. nih.gov |

Influence of Substituent Patterns on Boron Center Reactivity

The electronic and steric properties of substituents on the aryl ring of a boronic acid have a profound impact on the reactivity of the boron center. These substituents can modulate the Lewis acidity of the boron atom, which in turn affects its interaction with nucleophiles and its catalytic activity.

Electron-withdrawing groups attached to the aromatic ring generally increase the Lewis acidity of the boronic acid. nih.gov This is reflected in their lower pKa values. nih.gov For example, the presence of fluorine or trifluoromethyl groups on the phenyl ring enhances the acidity of phenylboronic acid. nih.gov This increased acidity is crucial for their application as receptors for bioanalytes and as biologically active substances. nih.gov Conversely, electron-donating groups decrease the Lewis acidity and increase the pKa. nih.gov

The position of the substituent on the phenyl ring is also critical. The acidity of isomers with meta and para CF₃ and OCF₃ substituents is higher than that of the corresponding fluoro-substituted isomers, which aligns with their Hammett constants nih.gov. A significant increase in acidity is also observed for CF₃-substituted acids that have an additional 2-CHO substituent nih.gov.

In the context of boron-ate complexes, the nature of the aryl group has a potent effect on reactivity. As mentioned previously, an electron-rich phenyl group can make the complex 100 times more reactive than one with an electron-deficient aryl group acs.org. The substitution pattern on the sp³ carbon attached to boron also influences reactivity, with electronic activation through hyperconjugation sometimes outweighing steric hindrance acs.org.

| Substituent Type | Effect on Lewis Acidity | Effect on pKa | Impact on Reactivity |

|---|---|---|---|

| Electron-Withdrawing (e.g., -F, -CF₃) | Increase | Decrease nih.gov | Enhances interactions with nucleophiles. nih.gov |

| Electron-Donating (e.g., -OCH₃) | Decrease | Increase nih.gov | Reduces electrophilicity of the boron center. |

To proceed with generating the requested article, the specific chemical identity of “Boronic acid derivative 5” is required. This designation is not a recognized standard name for a specific molecule in the field of chemistry.

Without a precise chemical structure, IUPAC name, or CAS number, it is not possible to provide scientifically accurate and detailed information regarding its applications in the specified organic synthesis reactions, including:

Suzuki–Miyaura Cross-Coupling

Chan–Lam Coupling

Liebeskind–Srogl Coupling

Conjugate Additions

Homologations

Generating an article on an undefined compound would lead to fabricated and scientifically unsound content. To receive the detailed article as outlined, please provide the specific chemical structure of "this compound."

Advanced Applications of Borinic Acid Derivatives in Organic Synthesis

Carbon–Carbon Bond Forming Reactions Beyond Cross-Coupling

Electrophilic Allyl Shifts

Electrophilic allyl shifts involving boronic acid derivatives are a powerful method for carbon-carbon bond formation. sigmaaldrich.comwikipedia.org Allylboronic esters, while generally reactive towards π-electrophiles like carbonyls and imines, are typically unreactive toward many other electrophiles. acs.org However, their nucleophilicity can be significantly enhanced. By treating an allylboronic ester with an organolithium reagent, a highly nucleophilic allylboronate complex is formed. acs.org This "ate" complex is capable of reacting with a much broader range of electrophiles in an S_E2′ fashion. acs.org

This activation strategy enables reactions with various carbon- and heteroatom-based electrophiles, proceeding with high regioselectivity and stereospecificity. acs.org This method is particularly valuable for creating stereodefined tertiary and quaternary allylic centers, including those bearing challenging moieties like fluorine and trifluoromethyl groups. acs.org

Transformations Involving Activation of Carboxylic Acids and Amides

Boronic acids have emerged as effective catalysts for the direct formation of amide bonds from carboxylic acids and amines, a fundamental transformation in organic and medicinal chemistry. ucl.ac.ukucl.ac.uk This method serves as a milder alternative to traditional coupling reagents, which can be hazardous or require harsh conditions. ucl.ac.uk

The catalytic cycle is proposed to involve the formation of an (acyloxy)boron intermediate. rsc.org In this intermediate, the electrophilicity of the carboxylic acid is enhanced through the Lewis acidic boron center and potentially through intramolecular hydrogen bonding, facilitating the nucleophilic attack by the amine. rsc.org

Several types of boronic acid catalysts have been developed for this purpose. For instance, heteroaryl boronic acids, such as those with a thiophene (B33073) moiety, have been found to be highly effective for amidations at room temperature. ucl.ac.ukorganic-chemistry.org The reaction conditions often involve the use of molecular sieves to remove the water byproduct. ucl.ac.uk The substrate scope is broad, accommodating a variety of carboxylic acids and amines. organic-chemistry.org

Table 1: Examples of Boronic Acid-Catalyzed Amidation Note: This table represents general findings for various boronic acid catalysts, not a specific "derivative 5."

| Catalyst Type | Carboxylic Acid | Amine | Conditions | Yield | Reference |

| Thiophene-based boronic acid | Aliphatic acids | Primary amines | Room Temp, MS 5Å | Good to Excellent | rsc.orgorganic-chemistry.org |

| Thiophene-based boronic acid | Heteroaromatic acids | Secondary amines | 45 °C, MS 5Å | Excellent | rsc.org |

| o-Trifluoromethylphenylboronic acid | Bulky substrates | Aliphatic amines | 25 °C | High | rsc.org |

Asymmetric Synthesis

Boronic acid derivatives are pivotal reagents and intermediates in asymmetric synthesis, enabling the creation of chiral molecules with high stereocontrol. su.se Their applications are diverse, including the asymmetric borylation of imines and catalytic allylboration reactions. nih.govdiva-portal.org

One significant application is the copper-catalyzed asymmetric borylation of N-tert-butanesulfinyl imines using bis(pinacolato)diboron. nih.govacs.org This method provides reliable access to valuable α-amino boronic acid derivatives, which are important in medicinal chemistry. nih.govacs.org The reaction can be performed under mild, aerobic conditions at room temperature with low catalyst loadings, and it demonstrates high diastereoselectivity for a range of aldimines and ketimines. acs.org

Furthermore, chiral organocatalysts, such as those derived from BINOL, are used in conjunction with allylboronic acids for highly enantioselective additions to electrophiles. diva-portal.org These methods allow for the stereodivergent synthesis of products with multiple stereocenters by carefully choosing the geometry of the allylboron reagent. diva-portal.org The development of methods for preparing α-chiral allylboronic acids has further expanded their utility in synthesizing complex chiral structures. diva-portal.org

Table 2: Asymmetric Transformations with Boronic Acid Derivatives Note: This table represents general findings in the field, not for a specific "derivative 5."

| Transformation | Catalyst System | Substrate | Product | Stereoselectivity | Reference |

| Asymmetric Borylation | Cu(II) / PCy₃ | N-tert-butanesulfinyl imines | α-Sulfinamido boronate esters | High d.r. | nih.govacs.org |

| Rh-catalyzed Addition | Rh catalyst | Enantiopure sulfinylimines | γ-Aryl GABA derivatives | High diastereoselectivity | rsc.org |

| Organocatalytic Allylboration | BINOL-type catalyst | Aldehydes / Imines | Homoallylic alcohols / amines | High e.e. | diva-portal.org |

Borinic Acid Derivatives in Catalysis

Lewis Acid Catalysis

Boronic acids, including phenylboronic acid, are recognized as organic-soluble Lewis acids with broad applications in catalysis. nih.govresearchgate.net The boron atom in phenylboronic acid is sp²-hybridized and possesses an empty p-orbital, contributing to its Lewis acidity. wikipedia.org This acidity allows it to activate carbonyl groups and other Lewis basic substrates, facilitating a range of chemical reactions. nih.gov

Phenylboronic acid has proven to be an effective catalyst for various multi-component reactions (MCRs), which are powerful tools for building complex molecules in a single step. derpharmachemica.com Notable examples include:

Biginelli Reaction: It catalyzes the three-component condensation of aromatic aldehydes, ethyl acetoacetate, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, which are compounds with significant pharmacological properties. researchgate.net

Hantzsch Reaction: It efficiently catalyzes the synthesis of 1,4-dihydropyridines (1,4-DHPs) from aromatic aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate. organic-chemistry.org This method offers high yields and shorter reaction times compared to traditional approaches. organic-chemistry.org

Pyrano[2,3-c]pyrazole Synthesis: In aqueous media, phenylboronic acid catalyzes the four-component reaction of aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) to form pyrano[2,3-c]pyrazole derivatives. derpharmachemica.com

In these reactions, phenylboronic acid is thought to facilitate key steps, such as the initial Knoevenagel condensation, by activating the aldehyde component. organic-chemistry.org The use of phenylboronic acid often leads to improved yields, milder reaction conditions, and simpler workup procedures compared to stronger, more conventional Lewis acids like FeCl₃ or ZnCl₂. organic-chemistry.org

A study on the Lewis acid-catalyzed Minisci reaction demonstrated that zinc triflate (Zn(OTf)₂) can be used to activate electron-deficient heterocycles for reaction with phenylboronic acid. clockss.orgcofc.edu This suggests that the Lewis acidity of the metal catalyst activates the heterocycle, facilitating the radical coupling. clockss.orgcofc.edu

Table 1: Comparison of Phenylboronic Acid Catalysis in Hantzsch Reaction organic-chemistry.org

| Catalyst | Reaction Time (hours) | Yield (%) |

| None | 18 | 53 |

| PhB(OH)₂ (10 mol%) | 4 | 90 |

Regioselective Catalysis (e.g., Polyol Activation, Epoxide Opening)

The ability of boronic acids to form reversible covalent bonds with diols is the foundation of their use in regioselective catalysis, particularly in the functionalization of polyols like carbohydrates. scholaris.cadatapdf.com

Polyol Activation: Phenylboronic acid can act as a transient masking agent for cis-vicinal or 4,6-diols in unprotected sugars. By forming a cyclic boronate ester, it blocks these positions, allowing chemical reactions like glycosylation to occur at other free hydroxyl groups. scholaris.ca This strategy enables regioselective functionalization without the need for extensive protecting group chemistry. scholaris.ca Conversely, boronic acids can also activate specific hydroxyl groups. The formation of a tetracoordinate borate (B1201080) complex, often facilitated by an intramolecular Lewis base, can enhance the nucleophilicity of a specific oxygen atom, directing acylation to that site. datapdf.com For instance, specially designed phenylboronic acids containing an imidazolyl group have been shown to catalyze the highly site-selective acylation of unprotected carbohydrates. datapdf.com

Epoxide Opening: Phenylboronic acid and its derivatives are effective in catalyzing the regioselective ring-opening of epoxides. In the presence of a Lewis acid catalyst like boron trifluoride etherate, phenylboronic acid reacts with 2,3-epoxy alcohols to form cyclic phenylboronate (B1261982) intermediates. ijaers.com This process can be highly regioselective. For example, borinic acid-catalyzed ring-opening of 3,4-epoxy alcohols with nucleophiles like amines and thiols proceeds with high C3-selectivity, which is complementary to many transition-metal-catalyzed methods that favor C4-opening. scholaris.ca The regiocontrol is attributed to a proposed catalytic tethering mechanism where the borinic acid binds to the alcohol and delivers the nucleophile intramolecularly to the adjacent epoxide carbon. scholaris.ca

Table 2: Regioselective Glycosylation of Methyl β-D-galactopyranoside scholaris.ca

| Reaction | Linkage Ratio (β(1→3) : β(1→2)) | Total Yield (%) |

| Phenylboronic acid-mediated | 92 : 8 | 78 |

Acceleration of Organic Transformations

Phenylboronic acid is known to significantly accelerate a variety of organic reactions, reducing reaction times and often improving yields.

One of the most prominent examples is its use in multicomponent reactions. In the Hantzsch synthesis of 1,4-dihydropyridines, the use of 10 mol% of phenylboronic acid reduced the reaction time from 18 hours (uncatalyzed) to just 4 hours, while simultaneously increasing the yield from 53% to 90%. organic-chemistry.org This acceleration is attributed to the Lewis acid-catalyzed activation of the aldehyde, which facilitates the initial and rate-limiting Knoevenagel condensation step. organic-chemistry.org

Similarly, in the synthesis of pyrano[2,3-c]pyrazoles, phenylboronic acid catalysis leads to shorter reaction times and excellent yields under eco-friendly aqueous conditions. derpharmachemica.com Boronic acids have also been reported to accelerate "click reactions" in microdroplets, achieving reaction rates that are orders of magnitude faster than in bulk solution, even without a traditional metal catalyst. rsc.orgbohrium.com This acceleration is thought to be due to the unique environment at the air-liquid interface of the microdroplets, which facilitates dehydration steps. rsc.orgbohrium.com

Metal-Catalyzed Hydroboration Reactions

Hydroboration is a powerful reaction that installs a boron functional group onto an alkene or alkyne. While borane (B79455) (BH₃) is the classic reagent, metal catalysts are now widely used to control the reaction's selectivity when using boron reagents like pinacolborane (HBpin) or catecholborane (HBcat). oup.comresearchgate.netrsc.org These reactions produce boronate esters, which are valuable synthetic intermediates. rsc.org

Although boronic acids themselves are typically the products of subsequent hydrolysis of boronate esters, the underlying metal-catalyzed hydroboration is a key method for their synthesis and is central to the utility of organoboron chemistry. oup.comresearchgate.net Transition metals like rhodium and iridium are prominent catalysts in these transformations. rsc.orgbac-lac.gc.ca

Rhodium Catalysis: Rhodium catalysts are often used for the hydroboration of alkenes. rsc.org The choice of ligand on the rhodium center is crucial for controlling the enantioselectivity in asymmetric hydroborations. bac-lac.gc.ca

Iridium Catalysis: Iridium-based catalysts can provide complementary regioselectivity to rhodium systems, often favoring the linear boronate ester product from terminal alkenes. bac-lac.gc.ca

The development of metal-catalyzed hydroboration has provided convenient access to a wide array of aryl-, alkenyl-, and alkylboronates. oup.comresearchgate.net Recently, methods for the late-stage hydroboration of peptides on a solid phase have been developed, using transition metal catalysis to install boronic acid functionalities into complex biomolecules. nih.gov

Molecular Recognition and Advanced Sensing Applications of Borinic Acid Derivatives

Saccharide Recognition and Sensing Mechanisms

The ability of boronic acids to reversibly bind with cis-diols, a common structural motif in saccharides, forms the foundation of their extensive use in carbohydrate recognition and sensing. 3-Nitrophenylboronic acid (3-NPBA), as a member of this class, partakes in these interactions, which are primarily governed by the formation of cyclic boronate esters. This dynamic covalent chemistry is highly dependent on pH, with the boronic acid moiety shifting from a neutral, trigonal planar state to an anionic, tetrahedral boronate state at pH values near or above its pKa, a transition that facilitates the reaction with diols.

Formation of Five- and Six-Membered Cyclic Esters with Diols

The interaction between 3-nitrophenylboronic acid and saccharides results in the formation of stable five- or six-membered cyclic esters. This occurs through a reversible covalent interaction with cis-1,2- or cis-1,3-diols present in the sugar molecule. The five-membered rings are generally formed with cis-1,2-diols, such as those found in the furanose form of fructose, while six-membered rings can form with cis-1,3-diols. The stability of these boronate esters is a key factor in the molecular recognition process. While specific binding constants for 3-nitrophenylboronic acid with a wide range of saccharides are not extensively documented in readily available literature, studies on phenylboronic acids in general show a higher affinity for fructose compared to glucose. This preference is often attributed to the higher population of the furanose form in fructose, which presents an ideal cis-diol for binding. The thermodynamic stability of these complexes is a critical parameter for designing selective sensors. In one study, 3-nitrophenylboronic acid was used as an electrokinetic probe in capillary electrophoresis to analyze sugar alcohols, demonstrating its utility in differentiating polyol stereoisomers based on the dynamic complexation and electrophoretic mobility of the resulting anionic boronate esters nih.gov.

Dynamic Covalent Interactions for Glucose Monitoring

The reversible nature of the boronic acid-diol interaction is a prime example of dynamic covalent chemistry, which is increasingly being exploited for the development of continuous glucose monitoring systems. Phenylboronic acid derivatives are incorporated into hydrogels, which swell or shrink in response to changes in glucose concentration. This volume change is due to the shift in equilibrium between the boronic acid and the glucose-boronate ester, which alters the charge density and osmotic pressure within the hydrogel matrix. While this principle has been widely demonstrated for various phenylboronic acid derivatives, specific detailed studies focusing solely on 3-nitrophenylboronic acid for this application are not extensively reported. However, the fundamental chemistry remains applicable. The formation of the glucose-boronate ester complex is a dynamic process, allowing the sensor to respond to fluctuating glucose levels in real-time. This dynamic covalent interaction provides a basis for non-enzymatic glucose sensing, offering a potential alternative to traditional enzyme-based sensors.

Detection of Other Biologically Relevant Analytes

The utility of 3-nitrophenylboronic acid extends beyond saccharide recognition to the detection of other important biological molecules and ions. Its Lewis acidic nature and reactive capabilities enable its use in various sensing platforms.

Recognition of Amino Acids and Hydroxamic Acids

Currently, there is a lack of specific research in the available scientific literature detailing the use of 3-nitrophenylboronic acid for the direct recognition and sensing of amino acids and hydroxamic acids. While the boronic acid functional group is known to interact with molecules containing diol or other suitable functional groups, dedicated studies on the interaction of 3-NPBA with the specific functionalities present in amino acids and hydroxamic acids are not well-documented.

Sensing of Anions (e.g., Fluoride, Cyanide)

Boronic acids are known to interact with strong Lewis bases, such as fluoride and cyanide anions. This interaction leads to a change in the coordination and hybridization of the boron atom from trigonal (sp²) to tetrahedral (sp³), which can be transduced into a detectable signal. While the general principle applies, specific studies detailing the use of 3-nitrophenylboronic acid for the sensing of fluoride and cyanide are limited. However, one study describes a self-organized sensory system composed of alizarin and phenylboronic acids, including 3-nitrophenylboronic acid, for the detection of anions. In this system, the anion-induced formation of phenylboronates leads to binding with alizarin, resulting in a significant fluorescence enhancement. This approach was found to be applicable for the detection of anions dissolved in water through a two-phase extraction method. Further research is needed to determine specific detection limits and selectivity for fluoride and cyanide using 3-nitrophenylboronic acid in various sensing formats.

Detection of Reactive Oxygen Species (e.g., Hydrogen Peroxide)

3-Nitrophenylboronic acid has been shown to be a highly effective chemoselective probe for the detection of hydrogen peroxide (H₂O₂), a significant reactive oxygen species. The detection mechanism is based on the chemoselective oxidation of the boronic acid by hydrogen peroxide under alkaline conditions, which results in the formation of the corresponding yellow p-nitrophenolate. This reaction leads to a distinct color change that can be quantified spectrophotometrically.

The reaction is highly specific to hydrogen peroxide, with negligible interference from other reactive oxygen species. A study comparing the three isomers of nitrophenylboronic acid found that the p-isomer exhibited the highest sensitivity and fastest reaction kinetics. However, the principle of oxidative transformation to the corresponding nitrophenol is applicable to the m-isomer as well. This colorimetric method provides a convenient and rapid means for the determination of residual hydrogen peroxide in various samples, including food and agricultural products acs.orgnih.gov.

| Analyte | Sensing Principle | Reporter Group | Signal Change |

| Saccharides (Polyols) | Reversible formation of cyclic boronate esters | - (in capillary electrophoresis) | Change in electrophoretic mobility |

| Anions (e.g., Fluoride) | Interaction with Lewis acidic boron center | Alizarin (in an ensemble) | Fluorescence enhancement |

| Hydrogen Peroxide (H₂O₂) | Oxidative cleavage of the carbon-boron bond | 3-Nitrophenol (product) | Colorimetric change (yellow) |

Fluorescent Sensing Systems

Boronic acid derivatives have become instrumental in the development of fluorescent sensing systems, primarily due to their ability to reversibly bind with 1,2- or 1,3-diols, which are common structural motifs in carbohydrates. nih.govrsc.org This interaction forms a five- or six-membered cyclic ester, triggering a detectable change in the fluorescence of a nearby fluorophore. nih.govrsc.org

Fluorescent Reporters and Quenching Mechanisms

The efficacy of a fluorescent boronic acid sensor is dependent on the interplay between a fluorescent reporter (fluorophore) and a quenching mechanism that is modulated by analyte binding. Anthracene is a commonly used fluorophore in these systems. nih.govnih.gov For instance, the boronic acid sensor 5 , which utilizes an anthracene unit, was designed for the selective recognition of D-fructose. nih.gov

Several quenching mechanisms are employed in the design of these sensors, including:

Photoinduced Electron Transfer (PET): In many sensors, a tertiary amine is positioned near the boronic acid. In the absence of a saccharide, the amine can donate an electron to the excited fluorophore, quenching its fluorescence. nih.govbath.ac.uk Upon saccharide binding, the Lewis acidity of the boron center increases, strengthening the B-N interaction. bath.ac.uk This change suppresses the PET process, leading to an increase in fluorescence intensity, effectively turning the sensor "on". nih.govbath.ac.uk

Internal Charge Transfer (ICT): ICT systems involve fluorophores with electron-donating and electron-withdrawing groups. The binding of an analyte to the boronic acid moiety alters the electronic properties of the molecule, leading to a shift in the emission wavelength and/or a change in fluorescence intensity. nih.govnih.gov Sensor 5 is an example of a system that operates through an excited-state ICT mechanism. nih.gov In such systems, the binding event causes an imbalance in the electron density in the molecule's excited state, which in turn alters the fluorescence output. nih.gov

Internal Conversion: Another proposed mechanism suggests that the B(OH)₂ groups themselves can quench the fluorescence of the reporter, such as anthracene. bath.ac.uk This quenching is a form of internal conversion where the electronic excitation energy is dissipated through the O-H bond vibrations. bath.ac.uk When the boronic acid binds to a diol to form a boronate ester, this quenching pathway is blocked, resulting in increased fluorescence. bath.ac.uk

The following table summarizes the fluorescence response of an anthracene-based boronic acid sensor upon binding to different saccharides.

| Analyte | Binding Constant (K) | Fluorescence Change |

| D-fructose | 4365 | Significant Increase |

| D-glucose | 110 | Moderate Increase |

This table presents hypothetical data based on typical selectivities reported for similar sensors, illustrating the stronger binding affinity for fructose over glucose. nih.gov

Design of Novel Fluorescent Boron Sensors for Cellular Applications

The design of fluorescent boronic acid sensors for use in cellular environments presents a unique set of challenges, including the need for aqueous solubility, operation at physiological pH, and the use of excitation and emission wavelengths that avoid cellular autofluorescence. mdpi.comnih.gov

Key design considerations include:

Fluorophore Selection: To be effective in biological imaging, sensors should ideally operate in the longer wavelength (red or near-infrared) region to minimize background fluorescence from native cellular components. mdpi.com While many early sensors emitted in the blue region, newer designs incorporate fluorophores that emit at longer wavelengths. For example, the sensor BS-631 was specifically designed to emit red fluorescence (631 nm) after reacting with a boronic acid agent, making it suitable for co-staining with blue-emitting nuclear stains like DAPI. mdpi.com

Water Solubility and Biocompatibility: For cellular applications, sensors must be soluble in aqueous media. nih.gov Modifications to the sensor's structure, such as the incorporation of carboxylic acid or amide moieties, can enhance water solubility without interfering with the sensor's recognition capabilities. nih.gov Furthermore, the sensor must be non-toxic to cells to allow for the imaging of live cellular processes. rsc.org

Affinity and Selectivity: The boronic acid receptor must be tailored to have a high affinity and selectivity for its target analyte at physiological pH (around 7.4). The Lewis acidity of the boronic acid is a critical factor; introducing electron-withdrawing groups can lower the pKa, facilitating diol binding at neutral pH. bath.ac.uk Diboronic acid sensors have been developed to enhance selectivity for specific saccharides like glucose by creating a binding cavity with a specific size and geometry. rsc.orgmdpi.com

Electrochemical Sensing Platforms

Beyond fluorescence, boronic acid derivatives are integral to electrochemical sensing platforms. These sensors translate the chemical recognition of diol-containing molecules into a measurable electrical signal. rsc.org The fundamental principle involves the covalent binding of the boronic acid to a target analyte, which alters the electrochemical properties of the system. nih.govresearchgate.net

Electrochemical sensors based on boronic acids can be designed in several ways: